molecular formula C14H11ClN2O4 B2619834 4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid CAS No. 138992-77-5

4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid

Cat. No.: B2619834
CAS No.: 138992-77-5
M. Wt: 306.7
InChI Key: XTCRJJGPZZPVHF-UHFFFAOYSA-N
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Description

4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid is an organic compound with the molecular formula C14H11ClN2O4. It is known for its applications in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a nitro group, a chlorophenyl group, and a benzoic acid moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by the reaction with 2-chlorobenzyl chloride to form the desired product. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted benzoic acids: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenyl group can enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-Bromophenyl)methyl]amino}-3-nitrobenzoic acid: Similar structure with a bromine atom instead of chlorine.

    4-{[(2-Methylphenyl)methyl]amino}-3-nitrobenzoic acid: Contains a methyl group instead of chlorine.

    4-{[(2-Fluorophenyl)methyl]amino}-3-nitrobenzoic acid: Contains a fluorine atom instead of chlorine.

Uniqueness

4-{[(2-Chlorophenyl)methyl]amino}-3-nitrobenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The combination of the nitro group and chlorophenyl group provides distinct chemical and biological activities compared to its analogs.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylamino]-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-11-4-2-1-3-10(11)8-16-12-6-5-9(14(18)19)7-13(12)17(20)21/h1-7,16H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCRJJGPZZPVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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